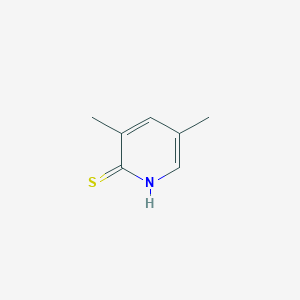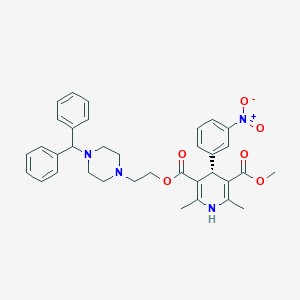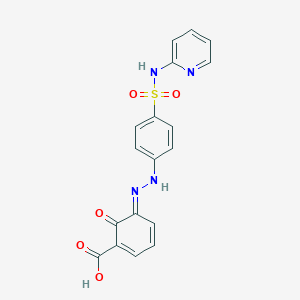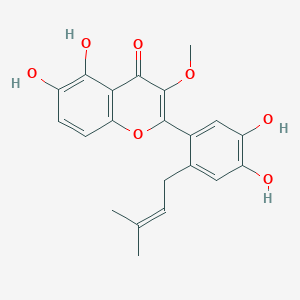
1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide, also known as DOPP, is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. DOPP belongs to the family of piperidinium salts, and its chemical structure is characterized by the presence of two phenylpropenylidene groups attached to a piperidinium ring.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide is not fully understood, but it is believed to involve the formation of coordination complexes with metal ions and other molecules. These complexes can then interact with biological systems and induce various physiological and biochemical effects.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide in vitro and in vivo. It has been shown to exhibit antioxidant and anti-inflammatory properties, as well as to modulate the activity of certain enzymes and receptors. 1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide has also been found to have potential applications in the treatment of cancer, due to its ability to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide in lab experiments is its high selectivity and sensitivity towards certain metal ions and organic molecules. This makes it a valuable tool for detecting and quantifying these substances in complex mixtures. However, 1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide also has some limitations, such as its relatively low stability under certain conditions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions that could be explored in the field of 1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide research. One potential avenue is the development of new types of sensors and detectors based on 1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide and other piperidinium salts. Another area of interest is the investigation of the biological activity of 1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide and its derivatives, with the aim of developing new drugs and therapies for various diseases. Additionally, the synthesis and characterization of novel piperidinium salts with improved properties and functionalities could lead to new applications in materials science and nanotechnology.
Métodos De Síntesis
The synthesis of 1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide can be achieved through a multistep process that involves the condensation of piperidine with two equivalents of benzaldehyde, followed by the reaction with methyl iodide and the subsequent oxidation of the resulting intermediate. The final product is obtained as a yellow-orange solid that is soluble in polar solvents such as water and methanol.
Aplicaciones Científicas De Investigación
1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide has been extensively studied for its potential applications in various fields of scientific research, including biochemistry, pharmacology, and materials science. One of the most promising areas of application for 1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide is in the development of new types of sensors and detectors, due to its ability to selectively bind with certain metal ions and organic molecules.
Propiedades
Número CAS |
142808-59-1 |
|---|---|
Nombre del producto |
1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide |
Fórmula molecular |
C25H26INO |
Peso molecular |
483.4 g/mol |
Nombre IUPAC |
(3Z,5E)-1,1-dimethyl-3,5-bis[(E)-3-phenylprop-2-enylidene]piperidin-1-ium-4-one;iodide |
InChI |
InChI=1S/C25H26NO.HI/c1-26(2)19-23(17-9-15-21-11-5-3-6-12-21)25(27)24(20-26)18-10-16-22-13-7-4-8-14-22;/h3-18H,19-20H2,1-2H3;1H/q+1;/p-1/b15-9+,16-10+,23-17-,24-18+; |
Clave InChI |
NYHMWZQHLDWHCC-SRXHIBLESA-M |
SMILES isomérico |
C[N+]1(C/C(=C\C=C\C2=CC=CC=C2)/C(=O)/C(=C\C=C\C3=CC=CC=C3)/C1)C.[I-] |
SMILES |
C[N+]1(CC(=CC=CC2=CC=CC=C2)C(=O)C(=CC=CC3=CC=CC=C3)C1)C.[I-] |
SMILES canónico |
C[N+]1(CC(=CC=CC2=CC=CC=C2)C(=O)C(=CC=CC3=CC=CC=C3)C1)C.[I-] |
Sinónimos |
1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodid e |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B129259.png)

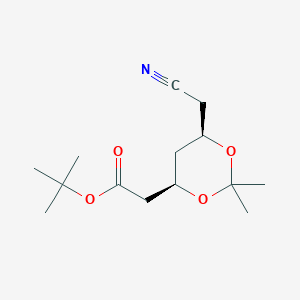
![(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol](/img/structure/B129263.png)
![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B129267.png)

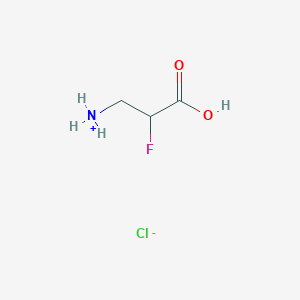


![2-amino-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-4,5-dimethoxybenzamide](/img/structure/B129278.png)
